1-(3,5-Diethylphenyl)propan-1-one
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Overview
Description
1-(3,5-Diethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative characterized by the presence of a propanone group attached to a 3,5-diethylphenyl ring
Preparation Methods
The synthesis of 1-(3,5-Diethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(3,5-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(3,5-diethylphenyl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(3,5-Diethylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Diethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
1-(3,5-Diethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of ethyl groups, leading to different chemical and physical properties.
1-(3,5-Diethylphenyl)ethanone: A shorter carbon chain in the ketone group, affecting its reactivity and applications.
1-(3,5-Diethylphenyl)butan-1-one: A longer carbon chain, which may influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(3,5-diethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-7-11(5-2)9-12(8-10)13(14)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZBQVWVVHIUCVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)CC)CC |
Origin of Product |
United States |
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